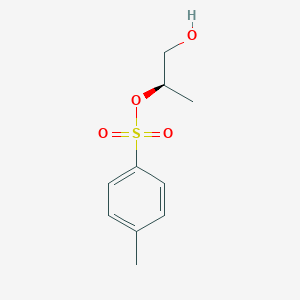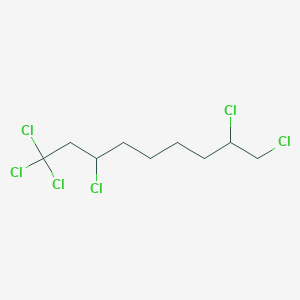![molecular formula C19H20N2O2 B13804272 N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide](/img/structure/B13804272.png)
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide is a synthetic organic compound that belongs to the class of benzoxazoles Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
The synthesis of N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with an appropriate carboxylic acid derivative under dehydrating conditions.
Substitution Reaction: The 4-ethylphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable base.
Amidation: The final step involves the formation of the butanamide moiety through an amidation reaction, where the benzoxazole derivative is reacted with butanoyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticonvulsant agent, providing protection in various seizure models.
Neuroinflammation: It has been studied for its ability to prevent amyloid beta-induced neuroinflammation and memory impairment by inhibiting specific molecular pathways.
Cancer Research: The compound has demonstrated anti-tumor activity by inhibiting lung metastasis and cancer cell proliferation.
Wirkmechanismus
The mechanism of action of N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide involves its interaction with specific molecular targets and pathways:
Inhibition of CHI3L1: The compound inhibits chitinase 3-like 1 (CHI3L1), a protein involved in neuroinflammation and cancer progression.
Modulation of NF-κB Pathway: It prevents the activation of the NF-κB pathway, reducing the expression of inflammatory proteins and amyloidogenic proteins.
Anticonvulsant Activity: The compound interacts with GABA receptors, enhancing their inhibitory effects and providing protection against seizures.
Vergleich Mit ähnlichen Verbindungen
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide can be compared with other benzoxazole derivatives:
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide: This compound has similar structural features but differs in its nitrobenzamide moiety, which may result in different biological activities.
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-ethylphenyl)butanamide: Known for its nootropic effects, this compound has a different mechanism of action, primarily enhancing cognitive functions.
The uniqueness of this compound lies in its diverse biological activities and potential therapeutic applications in neuroinflammation, epilepsy, and cancer research.
Eigenschaften
Molekularformel |
C19H20N2O2 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide |
InChI |
InChI=1S/C19H20N2O2/c1-3-5-18(22)20-15-10-11-16-17(12-15)23-19(21-16)14-8-6-13(4-2)7-9-14/h6-12H,3-5H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
MLVTUROPYGBNEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804198.png)

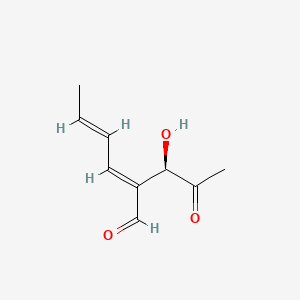
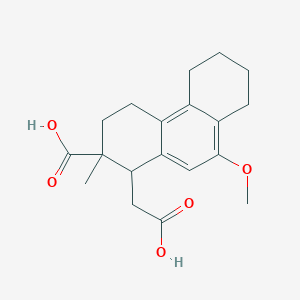

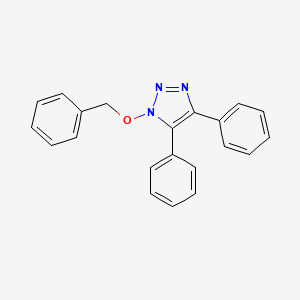
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)-](/img/structure/B13804252.png)
![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13804266.png)


![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
